molecular formula C19H25ClN6O B2959062 4-chloro-1-ethyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide CAS No. 2034351-02-3

4-chloro-1-ethyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2959062
CAS No.: 2034351-02-3
M. Wt: 388.9
InChI Key: XTGPQXZCCQSQIR-UHFFFAOYSA-N
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Description

4-Chloro-1-ethyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide is a synthetic small molecule characterized by a pyrazole core substituted with a chloro group at position 4, an ethyl group at position 1, and a carboxamide linker connecting to a piperidin-4-yl moiety. The piperidine ring is further substituted with a 5,6,7,8-tetrahydrocinnolin-3-yl group.

Properties

IUPAC Name

4-chloro-1-ethyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN6O/c1-2-26-12-15(20)18(24-26)19(27)21-14-7-9-25(10-8-14)17-11-13-5-3-4-6-16(13)22-23-17/h11-12,14H,2-10H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGPQXZCCQSQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2CCN(CC2)C3=NN=C4CCCCC4=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-1-ethyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the pyrazole ring and subsequent modifications to introduce the chloro and ethyl groups. The synthetic routes often utilize various catalysts and reagents to enhance yield and selectivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds structurally similar to this compound have shown significant activity against resistant strains of bacteria such as Acinetobacter baumannii with minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL . These findings suggest that the compound may possess similar antimicrobial efficacy.

Anticancer Activity

The pyrazole scaffold has been associated with various anticancer activities. Compounds with similar structures have demonstrated cytotoxic effects on several cancer cell lines, indicating potential for further development in cancer therapeutics. For example, derivatives have been evaluated for their ability to induce apoptosis in cancer cells through mechanisms involving caspase activation .

Anti-inflammatory Effects

Pyrazole derivatives are also known for their anti-inflammatory properties. Research indicates that some compounds within this class exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This suggests that this compound may also exhibit similar anti-inflammatory effects .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural components. Key features that enhance activity include:

  • Halogen Substituents : The presence of chlorine can enhance lipophilicity and improve binding affinity to biological targets.
  • Piperidine Moiety : This group is known to contribute to increased potency and selectivity in receptor binding.

A detailed SAR analysis reveals that modifications to the pyrazole ring or substituents can significantly impact the biological profile of these compounds.

Study 1: Antimicrobial Efficacy

A study focused on a series of pyrazole derivatives demonstrated that modifications at the 3-position of the pyrazole ring can lead to enhanced antimicrobial activity against various pathogens. Compounds were tested for their MIC values against A. baumannii and other resistant strains .

Study 2: Anticancer Potential

In another investigation, a derivative closely related to this compound was evaluated for its cytotoxic effects on breast cancer cell lines. Results indicated a dose-dependent increase in cell death associated with caspase activation pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide ()

  • Structural Differences: The pyrazole core in this analog is substituted with 4-methyl and 5-(4-chlorophenyl) groups, contrasting with the target compound’s 4-chloro and 1-ethyl groups. The carboxamide linker connects to a 3-pyridylmethyl group instead of a tetrahydrocinnolin-containing piperidine.
  • The absence of a piperidine ring could reduce selectivity for kinase targets reliant on hydrogen bonding with basic nitrogen atoms .

N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ()

  • Structural Differences: Features a pyrazolo[3,4-b]pyridine fused ring system instead of a simple pyrazole. Substituted with 3,6-dimethyl and 1-phenyl groups, diverging from the target’s chloro and tetrahydrocinnolin substituents.
  • Implications :
    • The fused pyridine ring may increase aromatic stacking interactions, enhancing binding to hydrophobic enzyme pockets.
    • Lower molecular weight (374.4 vs. ~386.5 g/mol for the target compound) could improve metabolic stability but reduce target affinity .

4-Chloro-N,N,1-triethyl-1H-pyrazole-3-carboxamide ()

  • Structural Differences: Lacks the piperidine-tetrahydrocinnolin moiety, with simpler N,N,1-triethyl substituents.
  • Implications :
    • Reduced steric bulk may favor solubility in aqueous media but limit interactions with deep binding pockets in biological targets.
    • The absence of a basic piperidine nitrogen could diminish ionic interactions with acidic residues in enzymes .

Data Tables

Table 1. Molecular Properties of Target Compound vs. Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₉H₂₃ClN₆O ~386.5 4-Cl, 1-ethyl, tetrahydrocinnolin-piperidine
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide C₂₃H₁₇Cl₃N₄O 487.8 4-methyl, 5-(4-Cl-phenyl), 1-(2,4-diCl-phenyl), 3-pyridylmethyl
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C₂₁H₂₂N₆O 374.4 Pyrazolo-pyridine, 3,6-dimethyl, 1-phenyl
4-Chloro-N,N,1-triethyl-1H-pyrazole-3-carboxamide C₉H₁₆ClN₃O 217.7 4-Cl, N,N,1-triethyl

Table 2. Hypothetical Bioactivity Based on Structural Features

Compound Predicted Target Class Strengths Limitations
Target Compound Kinases, GPCRs High selectivity via piperidine-cinnolin Potential metabolic instability
Compound CNS targets (e.g., serotonin receptors) Lipophilic for CNS penetration Off-target effects due to dichlorophenyl
Compound Enzymes with hydrophobic pockets Strong aromatic interactions Low solubility in polar solvents

Research Findings and Implications

  • However, the ethyl group on the pyrazole may increase metabolic clearance compared to methyl substituents in analogs .
  • Compound : The dichlorophenyl groups correlate with reported antiparasitic activity in literature, though this may introduce hepatotoxicity risks .
  • Compound : The pyrazolo-pyridine scaffold is prevalent in antiviral agents, but the lack of polar groups could limit oral bioavailability .

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